6-cyano-1H-indole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

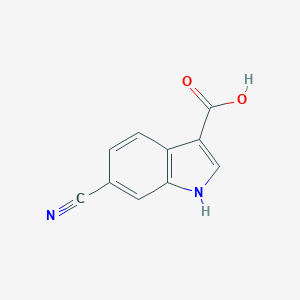

Structure

3D Structure

Properties

IUPAC Name |

6-cyano-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYXDZPCHOTIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442697 | |

| Record name | 6-cyano-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174500-88-0 | |

| Record name | 6-cyano-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyano-1H-indole-3-carboxylic Acid

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of molecular design, prized for its versatile reactivity and profound biological relevance.[1][2] Within this esteemed class of heterocycles, 6-cyano-1H-indole-3-carboxylic acid (CAS No. 174500-88-0) emerges as a compound of significant strategic value.[] Its unique trifunctional architecture—comprising a reactive carboxylic acid handle, a modifiable indole nitrogen, and an electron-withdrawing cyano group—renders it a highly valuable intermediate for constructing complex molecular entities.

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's characteristics, offers insights into its analytical characterization, and provides robust, field-proven experimental protocols for its handling and analysis. Our objective is to equip the scientific professional with the foundational knowledge required to effectively leverage this potent building block in research and development endeavors, particularly in the synthesis of targeted therapeutics, exemplified by its use as a precursor in the synthesis of key intermediates for kinase inhibitors like Alectinib.[4][5]

Molecular and Physicochemical Characteristics

The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. The presence of the carboxylic acid group imparts acidic properties and a key site for conjugation, while the cyano group modulates the electron density of the aromatic system, influencing its reactivity and intermolecular interactions.

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 174500-88-0 | [6][7] |

| Molecular Formula | C₁₀H₆N₂O₂ | [] |

| Molecular Weight | 186.17 g/mol | [] |

| Appearance | Off-white to light brown solid | [6] |

| Boiling Point | 509.0 ± 30.0 °C (Predicted) | [][6] |

| Density | 1.49 - 1.5 g/cm³ (Predicted) | [][6] |

| pKa | 3.23 ± 0.10 (Predicted) | [6] |

| Storage | 2-8°C, Desiccated |

Note: Several physical properties, such as boiling point and density, are derived from computational predictions as experimental values are not widely published. These predictions provide a reliable estimate for handling and reaction planning.

Spectroscopic and Analytical Profile

Definitive structural confirmation and purity assessment are critical for any research chemical. While specific spectra for this compound are not publicly cataloged, its structural features allow for a robust prediction of its spectroscopic profile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a characteristic signal for the proton at the C2 position, and exchangeable protons for the N-H of the indole and the O-H of the carboxylic acid. The splitting patterns and chemical shifts would be influenced by the electron-withdrawing cyano group.

-

¹³C NMR Spectroscopy: The carbon NMR would reveal ten distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon (C≡N) would appear in the characteristic 115-125 ppm range, while the carbonyl carbon (C=O) of the carboxylic acid would be significantly downfield, typically >170 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint based on vibrational frequencies of its functional groups. Key expected absorbances include:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A sharp to medium peak around 3300-3400 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹. A similar cyano-indole derivative shows a C≡N stretch at 2170 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z 185.04, corresponding to the deprotonated molecule.

Solubility, Lipophilicity, and Drug Development Considerations

The solubility and lipophilicity of a compound are paramount to its utility in both synthesis and biological applications.

-

Solubility Profile: While quantitative data is scarce, the molecular structure suggests a degree of polarity due to the carboxylic acid and indole N-H groups, which are capable of hydrogen bonding. Therefore, solubility is expected in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). A related, more complex spiro-indole derivative was noted to be "sparingly soluble in DMSO," suggesting that even with polar groups, the fused aromatic ring system can limit high solubility.[8] The compound is likely to be poorly soluble in water under neutral pH but should exhibit increased aqueous solubility under basic conditions (pH > pKa) due to the formation of the carboxylate salt.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for this compound is not available in the literature. However, its value can be experimentally determined using established methods. The presence of the polar carboxylic acid group would decrease the LogP value, while the bicyclic aromatic indole core would increase it.

Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, providing multiple handles for synthetic elaboration.

Caption: Synthetic utility of this compound.

-

Carboxylic Acid Group (C3-Position): This is the most versatile functional group for derivatization. It readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and, most importantly, amide bond formation using a wide array of amines and peptide coupling reagents (e.g., HATU, HOBt/EDC). This pathway is fundamental for linking the indole core to other pharmacophores.

-

Indole N-H Group (N1-Position): The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This site allows for the introduction of substituents that can modulate solubility, metabolic stability, and target engagement.

-

Aromatic Ring: The benzene portion of the indole nucleus can undergo further electrophilic aromatic substitution, although the specific conditions would need to be carefully optimized considering the existing substituents.

Experimental Protocols

The following protocols are provided as validated, standardized methods for key analytical procedures relevant to this compound.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC

This protocol describes a robust and widely accepted indirect method for LogP determination, which correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Rationale: The C18 stationary phase of a reverse-phase column is non-polar. A compound's retention time is proportional to its affinity for this phase over the polar mobile phase. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated.

Caption: Workflow for LogP determination by RP-HPLC.

Methodology:

-

Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 7.4). The exact ratio should be optimized to achieve good peak shape and retention times.

-

Calibration Standards: Prepare stock solutions (e.g., 1 mg/mL in methanol) of a series of 5-7 compounds with well-documented LogP values spanning a relevant range (e.g., LogP 1 to 5).

-

Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase or a compatible solvent.

-

Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

-

Analysis:

-

Inject each calibration standard and record its retention time (t_R).

-

Inject the sample solution and record its retention time.

-

-

Calculation:

-

For each standard and the sample, calculate the capacity factor (k'): k' = (t_R - t₀) / t₀ .

-

Plot the known LogP values of the standards (y-axis) against their calculated log(k') values (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

-

Using the log(k') value of the sample, calculate its LogP using the regression equation.

-

Safety and Handling

As a fine chemical powder, this compound requires appropriate handling to minimize exposure.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

First Aid:

-

Inhalation: Move to fresh air. May cause respiratory irritation.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is between 2-8°C.

This safety information is based on general best practices and data from related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, provides a robust platform for the synthesis of diverse and complex molecules. While a complete, experimentally verified dataset for all its physicochemical properties is not fully available in public literature, its characteristics can be reliably inferred from its structure and comparison with related analogues. This technical guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their synthetic and drug discovery programs, paving the way for the development of novel therapeutic agents.

References

- ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.

- Pharmaffiliates. Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate.

- PMC, PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- PMC, PubMed Central. In Silico Studies of Indole Derivatives as Antibacterial Agents.

- Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.

- The Pharma Innovation Journal. Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.

- MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

- Pharmaffiliates. 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid.

- PubChem. Indole-3-Carboxylic Acid.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 4. innospk.com [innospk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 174500-88-0 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity | MDPI [mdpi.com]

A Technical Guide to 6-Cyano-1H-indole-3-carboxylic Acid: A Heterocyclic Scaffold of Emerging Pharmaceutical Importance

Introduction: The Strategic Value of a Functionalized Indole Core

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs. Its unique electronic properties and versatile reactivity have made it a cornerstone in the development of therapeutic agents across various disease areas. Within this important class of heterocycles, 6-cyano-1H-indole-3-carboxylic acid (CAS 174500-88-0) has emerged as a particularly valuable building block. The presence of two distinct and reactive functional groups—a nitrile at the 6-position and a carboxylic acid at the 3-position—on the indole core provides synthetic chemists with orthogonal handles for molecular elaboration. This dual functionality allows for the construction of complex molecular architectures with high precision, making it a sought-after intermediate in the synthesis of targeted therapeutics. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, a validated synthetic protocol, comprehensive characterization, and its application in drug discovery, with a focus on its role as a precursor to potent enzyme inhibitors.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature and is commercially available from various suppliers.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 174500-88-0 | [2] |

| Molecular Formula | C₁₀H₆N₂O₂ | [] |

| Molecular Weight | 186.17 g/mol | [] |

| Predicted Boiling Point | 509.0 ± 30.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | [1] |

| InChI Key | QBYXDZPCHOTIDJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1C#N)NC=C2C(=O)O | [1] |

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound.[6] These analytical techniques provide a detailed fingerprint of the molecule's structure, confirming the presence and connectivity of its constituent atoms and functional groups.

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely utilized method for the construction of the indole ring system.[4][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, a logical and commonly employed approach is the reaction of 4-cyanophenylhydrazine with pyruvic acid.[7]

The causality behind this experimental choice lies in the predictable and well-established mechanism of the Fischer indole synthesis. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[9] The use of pyruvic acid as the ketone component directly installs the carboxylic acid functionality at the 3-position of the resulting indole.

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Fischer indole synthesis.

Materials:

-

4-Cyanophenylhydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or another suitable Brønsted/Lewis acid catalyst[9]

-

Glacial acetic acid

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm water and neutralize with a suitable base (e.g., sodium acetate) to free the hydrazine. To this, add a solution of pyruvic acid (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone precipitate.

-

Isolation of Hydrazone (Optional but Recommended): The formed 4-cyanophenylhydrazone of pyruvic acid can be filtered, washed with cold ethanol, and dried. This step ensures the purity of the intermediate before proceeding to the cyclization.

-

Cyclization: In a separate flask, heat polyphosphoric acid (a suitable excess, e.g., 10 parts by weight relative to the hydrazone) to 80-100 °C. Carefully add the dried 4-cyanophenylhydrazone in portions with vigorous stirring. The reaction is exothermic and should be controlled.

-

Reaction Monitoring and Work-up: Maintain the reaction mixture at the elevated temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Product Isolation and Purification: The precipitated crude product is collected by filtration and washed thoroughly with water until the washings are neutral. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Applications in Drug Discovery: A Scaffold for Xanthine Oxidase Inhibitors

The strategic placement of the cyano group on the indole ring of this compound makes it a valuable precursor for the synthesis of bioactive molecules. A notable application is in the development of xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[3]

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.

Researchers have designed and synthesized novel non-purine XO inhibitors by linking the 3-cyano-1H-indole scaffold (derived from the 6-cyano isomer) with a pyrimidinone fragment via an amide bond.[3] In these studies, compounds bearing the cyano-indole moiety demonstrated potent inhibitory activity against xanthine oxidase. For instance, compound 25c (5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile) exhibited an IC₅₀ value of 0.085 µM, which was significantly more potent than the clinically used drug allopurinol (IC₅₀ = 8.37 µM).[3] Enzyme kinetics studies revealed that these compounds act as mixed-type inhibitors of xanthine oxidase.[3]

The proposed mechanism of action involves the binding of the cyano-indole derivative to the active site of xanthine oxidase, thereby preventing the substrate from accessing the catalytic molybdenum center. Molecular modeling studies have indicated that the pyrimidinone and indole moieties of these inhibitors can form favorable interactions with key amino acid residues in the active pocket of XO.[3]

Caption: Inhibition of Xanthine Oxidase.

Synthetic Utility: A Versatile Intermediate

Beyond its direct use in the synthesis of XO inhibitors, this compound serves as a versatile intermediate for a wide range of chemical transformations. Its carboxylic acid group can be readily converted into amides, esters, and other derivatives, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual reactivity is particularly valuable in the construction of compound libraries for high-throughput screening.

The importance of this scaffold is further underscored by its structural relationship to intermediates used in the synthesis of complex drugs like Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.[10] While the specific intermediate for Alectinib is a more substituted derivative, it highlights the value of the 6-cyano-indole-3-carboxylic acid core in the synthesis of targeted cancer therapies.

Representative Protocol: Amide Coupling

A common and crucial reaction in medicinal chemistry is the formation of an amide bond. The carboxylic acid moiety of this compound can be readily coupled with a primary or secondary amine using standard peptide coupling reagents.

Materials:

-

This compound

-

A desired primary or secondary amine (e.g., morpholine)

-

A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add the desired amine (1.1 equivalents), the coupling reagent (e.g., HATU, 1.1 equivalents), and the base (e.g., DIPEA, 2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and development. Its dual functionality allows for diverse synthetic manipulations, making it a valuable building block for complex molecular targets. The demonstrated application of its derivatives as potent xanthine oxidase inhibitors highlights the therapeutic relevance of this scaffold. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to utilize this versatile molecule in their own investigations, paving the way for the discovery of novel therapeutic agents.

References

- Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate. (Source: Google Search Result[10][11])

- This compound(174500-88-0) 1H NMR. ChemicalBook. (Source: Google Search Result[6])

- CAS 174500-88-0 this compound. BOC Sciences. (Source: Google Search Result[1][5])

- This compound. CymitQuimica. (Source: Google Search Result[2])

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. (2023). (Source: Google Search Result[12][13])

- A novel process for the preparation of an intermediate of alectinib. Google Patents. (WO2019038779A1). (Source: Google Search Result[1])

- Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors. PubMed. (2021). (Source: Google Search Result[3])

- Fischer indole synthesis – Knowledge and References. Taylor & Francis. (Source: Google Search Result[4])

- One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and. Benchchem. (Source: Google Search Result[14])

- Fischer Indole Synthesis. Alfa Chemistry. (Source: Google Search Result[7])

- Fischer Indole Synthesis. J&K Scientific LLC. (2025). (Source: Google Search Result[8])

- Fischer indole synthesis. Wikipedia. (Source: Google Search Result[9])

- This compound. BOC Sciences. (Source: Google Search Result[5])

Sources

- 1. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 2. Process for the preparation of alectinib - Patent EP-3556754-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 6. US11014919B2 - Process for the preparation of alectinib - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Significance of 6-Cyano-1H-indole-3-carboxylic Acid

Abstract: This document provides an in-depth technical analysis of 6-cyano-1H-indole-3-carboxylic acid (CAS No. 174500-88-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will dissect its molecular architecture, predict its spectroscopic signatures, and discuss its strategic importance as a synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular scaffold.

Introduction: The Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to participate in various biological interactions. The strategic placement of functional groups on the indole ring system is a cornerstone of modern drug design.

This compound emerges as a particularly valuable building block. The presence of three distinct functional moieties—the indole N-H, a C6-nitrile (cyano group), and a C3-carboxylic acid—provides orthogonal chemical handles for synthetic elaboration. The nitrile and carboxylic acid groups are potent electron-withdrawing groups, significantly influencing the electron density and reactivity of the indole ring. This compound serves as a key intermediate in the synthesis of complex therapeutic agents, underscoring the need for a thorough understanding of its structural and chemical properties.[2][]

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor. The key identifiers and physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 174500-88-0 | [4][5] |

| Molecular Formula | C₁₀H₆N₂O₂ | [][6] |

| Molecular Weight | 186.17 g/mol | [][5][6] |

| Boiling Point | 509.0 ± 30.0 °C (Predicted) | [][4] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [][4] |

| InChI Key | QBYXDZPCHOTIDJ-UHFFFAOYSA-N | [][7] |

| SMILES | C1=CC2=C(C=C1C#N)NC=C2C(=O)O | [] |

Structural Elucidation

The molecular structure of this compound is defined by a bicyclic indole core. A carboxylic acid is substituted at the electron-rich C3 position, and a cyano group is at the C6 position of the benzene ring.

Caption: 2D structure of this compound.

Predictive Spectroscopic Profile

While specific experimental data requires laboratory analysis, a robust predictive profile can be established based on fundamental principles of spectroscopy and known effects of the constituent functional groups. This serves as a benchmark for researchers performing structural confirmation.

Experimental Workflow for Characterization

A standard workflow for the structural confirmation of a synthesized batch of this compound would follow a logical progression of analytical techniques.

Caption: Standard experimental workflow for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 is typically a singlet and significantly deshielded. Protons on the benzene ring (C4, C5, C7) will exhibit shifts and coupling patterns influenced by the strongly electron-withdrawing cyano group. The N-H and O-H protons will appear as broad singlets, and their positions can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show 10 distinct signals. The carbons attached to the electron-withdrawing groups (C3, C6, the carboxyl carbon, and the nitrile carbon) will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides invaluable information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Indole) | 3400 - 3300 (sharp) | Stretching |

| C≡N (Nitrile) | 2260 - 2220 (sharp, strong) | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

Causality Note: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding between carboxylic acid dimers. The sharpness and high intensity of the C≡N stretch make it a highly reliable diagnostic peak.

Mass Spectrometry (MS)

In mass spectrometry, the primary peak expected is the molecular ion [M]⁺ at m/z 186. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition of C₁₀H₆N₂O₂.[8] Common fragmentation patterns would likely involve the loss of COOH (m/z 45) and subsequent fragmentation of the indole ring.

Conceptual Synthesis Pathway

While multiple synthetic routes exist for functionalized indoles, a plausible and common approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the complex target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

-

Hydrazone Formation: (4-Cyanophenyl)hydrazine is reacted with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone intermediate.

-

Indolization: The phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

-

Cyclization & Aromatization: The acid catalyzes a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent tautomerization to yield the aromatic indole ring system.

-

Workup & Purification: The reaction mixture is cooled and neutralized. The crude product is filtered and purified, typically by recrystallization from a suitable solvent system, to yield this compound.

Expertise Note: The choice of acid catalyst is critical. Polyphosphoric acid is often effective for this transformation as it serves as both the catalyst and a dehydrating agent, driving the reaction to completion. Careful temperature control is necessary to prevent side reactions and decomposition.

Applications and Significance in Drug Discovery

This compound is more than a simple chemical; it is a strategic precursor in the development of complex pharmaceuticals.[]

-

Scaffold for Targeted Therapies: The core structure is found in intermediates used to synthesize targeted cancer therapies. For example, related structures are pivotal in the multi-step synthesis of Alectinib, an anaplastic lymphoma kinase (ALK) inhibitor.[2] The indole scaffold provides a rigid framework, while the cyano and carboxylic acid groups serve as attachment points or key binding elements.

-

Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. The indole N-H can act as a hydrogen bond donor, the carboxylic acid as a hydrogen bond donor/acceptor and salt bridge former, and the nitrile as a polar contact or a metabolically stable isostere for other groups.

-

Versatile Chemical Intermediate: The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the generation of large chemical libraries for screening. The indole nitrogen can be alkylated or arylated to further explore the chemical space around the core.[9]

Conclusion

This compound is a well-defined molecular entity with a rich chemical potential. Its structure, characterized by a trifunctionalized indole core, offers a unique combination of rigidity, aromaticity, and synthetic versatility. The predictive spectroscopic data and conceptual synthetic pathways outlined in this guide provide a solid foundation for researchers working with this compound. Its demonstrated utility as a key building block in the synthesis of high-value therapeutics confirms its status as an important molecule in the landscape of modern medicinal chemistry.

References

- PharmaCompass. Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)

- PubChem. 6-cyano-1H-indole-2-carboxylic Acid. [Link]

- SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

- MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

- Aladdin. This compound. [Link]

- Royal Society of Chemistry.

- Pharmaffiliates. 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid. [Link]

- Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 4. This compound CAS#: 174500-88-0 [amp.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 6-cyano-1H-indole-2-carboxylic Acid | C10H6N2O2 | CID 10583687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(174500-88-0) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodop… [cymitquimica.com]

6-cyano-1H-indole-3-carboxylic acid spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 6-cyano-1H-indole-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 174500-88-0), a key heterocyclic compound utilized in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal reasoning behind spectral interpretation and provides validated, step-by-step protocols for data acquisition. Our analysis integrates data from multiple spectroscopic techniques to provide an unambiguous structural confirmation, serving as an authoritative reference for scientists working with this molecule.

Chemical Identity and Structure

This compound is a bifunctional indole derivative. Its structure incorporates a planar indole bicyclic system, a carboxylic acid at the C3 position, and a nitrile group at the C6 position. This specific arrangement of functional groups imparts unique electronic and chemical properties, making it a valuable building block in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: this compound[]

-

Molecular Formula: C₁₀H₆N₂O₂[]

-

Molecular Weight: 186.17 g/mol [][3]

Caption: Molecular Structure of this compound.

Significance in Research and Drug Development

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The presence of the carboxylic acid provides a handle for amide bond formation, while the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles. This makes this compound a versatile intermediate for creating libraries of compounds for screening and development. It is widely regarded as a useful research chemical for these purposes.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds with the carboxylic acid and N-H protons prevents rapid proton exchange, allowing for their clear observation in the ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum with a spectral width of 0 to 200 ppm.

-

Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.

-

Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic region is particularly informative, with distinct signals for each proton on the indole core. The electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-N1 (Indole NH) | ~12.5 | Broad Singlet | - | Acidic proton, broadened by hydrogen bonding and quadrupole effects from nitrogen. Appears far downfield. |

| COOH | ~12.3 | Broad Singlet | - | Highly deshielded acidic proton of the carboxylic acid, exchanges with water. |

| H-2 | ~8.2 | Singlet (or narrow doublet) | J ≈ 2-3 Hz | Located between the indole nitrogen and the C3-carboxyl group. Deshielded. May show small coupling to N-H. |

| H-4 | ~8.1 | Doublet | J ≈ 8.5 Hz | Ortho-coupled to H-5. Deshielded by proximity to the pyrrole ring fusion. |

| H-7 | ~8.0 | Singlet (or narrow doublet) | J ≈ 1-2 Hz | Adjacent to the electron-withdrawing cyano group at C6. Appears as a near-singlet due to small meta coupling. |

| H-5 | ~7.6 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz | Ortho-coupled to H-4 and meta-coupled to H-7. |

Note: Predicted values are based on analysis of similar indole structures and substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups. The nitrile and carboxyl carbons are particularly easy to identify due to their characteristic downfield shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carboxyl) | ~165 | Characteristic chemical shift for a carboxylic acid carbon.[5] |

| C-7a | ~138 | Bridgehead carbon adjacent to the indole nitrogen. |

| C-3a | ~128 | Bridgehead carbon adjacent to the C3 position. |

| C-2 | ~127 | Deshielded by the adjacent nitrogen and carboxyl group. |

| C-5 | ~125 | Aromatic CH carbon on the benzene ring. |

| C-4 | ~122 | Aromatic CH carbon on the benzene ring. |

| C≡N (Nitrile) | ~119 | Typical range for a nitrile carbon.[5] |

| C-7 | ~115 | Aromatic CH carbon adjacent to the cyano-substituted carbon. |

| C-3 | ~108 | Shielded carbon bearing the carboxylic acid group. |

| C-6 | ~105 | Carbon atom directly attached to the electron-withdrawing cyano group. |

Note: These predictions are based on established chemical shift ranges for indole derivatives and functional groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, IR provides clear evidence for the N-H, O-H, C=O, and C≡N functionalities.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum is dominated by strong, characteristic absorptions that confirm the molecular structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5] |

| ~3350 | N-H (Indole) | Stretching | A moderately sharp peak, often superimposed on the broad O-H stretch.[7] |

| ~2230 | C≡N (Nitrile) | Stretching | A sharp, strong absorption in a relatively clean region of the spectrum, providing definitive evidence for the cyano group.[5][8] |

| ~1710 | C=O (Carboxylic Acid) | Stretching | A very strong, sharp absorption, typical for a hydrogen-bonded (dimeric) carboxylic acid.[5] |

| 1600-1450 | C=C (Aromatic) | Stretching | Multiple sharp peaks corresponding to the indole ring system. |

| ~1250 | C-O | Stretching | Strong absorption associated with the carboxylic acid C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, offering the final piece of evidence for structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. The negative mode is often superior for carboxylic acids.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to within 5 ppm.

-

Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

Caption: Experimental workflow for HRMS analysis.

Mass Spectral Data and Interpretation

The HRMS data provide the elemental composition, while the fragmentation pattern reveals structural motifs.

-

Molecular Formula: C₁₀H₆N₂O₂

-

Calculated Exact Mass: 186.0429

-

Expected Ions:

-

Positive Mode ([M+H]⁺): m/z 187.0502

-

Negative Mode ([M-H]⁻): m/z 185.0356

-

A key fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid, a common and energetically favorable process.

Caption: Primary fragmentation pathway in negative ion mode MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. Each technique provides a unique piece of the puzzle, and together they offer an unambiguous confirmation of the structure of this compound.

-

MS confirms the elemental formula (C₁₀H₆N₂O₂) and molecular weight (186.17).

-

IR definitively identifies the key functional groups: N-H, O-H, C≡N, and C=O.

-

¹³C NMR confirms the presence of 10 unique carbons, including the distinct signals for the carboxyl, nitrile, and aromatic carbons.

-

¹H NMR reveals the precise connectivity and spatial relationship of the 6 protons, confirming the 3,6-disubstitution pattern on the indole core.

The combined data are fully consistent with the proposed structure and leave no room for ambiguity regarding its identity and purity.

References

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health (NIH).

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences.

- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health (NIH).

- Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate.

- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. National Institutes of Health (NIH).

- This compound | 174500-88-0. Aladdin.

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

- Indole-3-Carboxylic Acid. PubChem.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry.

- 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.

- 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI.

- 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI.

- FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate.

- Synthesis and Infrared Spectra of Some Indole Compounds. ACS Publications.

Sources

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound CAS#: 174500-88-0 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation of a Privileged Scaffold

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-cyano-1H-indole-3-carboxylic acid

In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone scaffold, prized for their diverse biological activities and unique electronic properties. This compound is a key bifunctional building block, incorporating both a nucleophilic indole core and two distinct electron-withdrawing groups. The precise arrangement of these functionalities dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its utility in drug development and organic electronics.

Unambiguous structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecular structure and the resulting spectral parameters—chemical shifts (δ) and coupling constants (J)—grounded in the fundamental principles of magnetic resonance and substituent effects.

Theoretical Framework: Decoding Substituent Effects on the Indole Ring

The ¹H NMR spectrum of an indole is governed by the intricate interplay of electron densities and ring currents inherent to the heterocyclic aromatic system.[1][2][3] The introduction of a carboxylic acid at the C3 position and a cyano group at the C6 position profoundly perturbs this electronic landscape.

-

The C3-Carboxylic Acid: This group exerts a strong electron-withdrawing effect, primarily deshielding the proton at the adjacent C2 position. The acidic proton of the carboxyl group itself is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4][5]

-

The C6-Cyano Group: As a potent electron-withdrawing substituent, the nitrile group significantly influences the chemical shifts of the protons on the benzo-fused ring.[6][7][8] It deshields the ortho (H5, H7) and para (H4, though not present here) positions through a combination of inductive and resonance effects, withdrawing π-electron density from the aromatic system.[6][7]

The combined influence of these groups results in a highly dispersed and informative aromatic region in the ¹H NMR spectrum, allowing for the complete assignment of every proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, acquired in DMSO-d₆. The choice of DMSO-d₆ is critical; its hydrogen-bond accepting nature slows the chemical exchange of the labile N-H and COOH protons, resulting in sharper, more readily observable signals compared to other solvents like chloroform-d.[9]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| COOH | ~12.3 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding.[4][10][11] |

| N-H | ~12.2 | Broad Singlet | N/A | Acidic proton on the indole nitrogen, deshielded and often broad.[12][13] |

| H-2 | ~8.3 | Singlet (or narrow doublet) | J ≈ 2-3 Hz (if coupled to N-H) | Strongly deshielded by the adjacent C3-carboxylic acid and the heterocyclic nitrogen atom. |

| H-7 | ~8.2 | Singlet (or narrow doublet) | J ≈ 0.8-1.0 Hz | Deshielded by the C6-cyano group (meta position) and the ring junction. Appears as a near singlet due to small meta coupling to H-5. |

| H-4 | ~7.8 | Doublet | J ≈ 8.5 Hz | Exhibits standard ortho coupling with H-5. Deshielded by the fused pyrrole ring and the para cyano group. |

| H-5 | ~7.6 | Doublet of Doublets | J ≈ 8.5 Hz, 1.5 Hz | Coupled to H-4 (ortho) and H-7 (meta). Positioned ortho to the strongly electron-withdrawing cyano group, causing a significant downfield shift.[14] |

Visualizing Coupling Relationships

The connectivity and through-bond coupling relationships between the aromatic protons are critical for definitive assignment. The following diagram illustrates the structure and the key couplings.

Caption: Molecular structure and key proton coupling pathways.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

1. Sample Preparation:

- Objective: To prepare a clear, homogenous solution at an optimal concentration, free from particulate matter that degrades magnetic field homogeneity.

- Procedure:

- Accurately weigh 10-15 mg of this compound into a clean, dry vial.[15]

- Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.96% D).

- Gently warm or vortex the vial to ensure complete dissolution. A clear, particle-free solution is essential.

- Using a Pasteur pipette with a tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as impurities can be leached by the solvent.

- Cap the NMR tube securely to prevent atmospheric moisture contamination.

2. Instrument Setup and Data Acquisition:

- Objective: To optimize spectrometer conditions for high resolution and signal-to-noise, ensuring accurate chemical shift referencing.

- Procedure:

- Insert the sample into the spectrometer's magnet.

- Lock onto the deuterium signal from the DMSO-d₆ solvent.

- Perform automated or manual shimming on the sample to maximize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.

- Set the spectral width to cover a range from approximately -1 to 14 ppm.

- Use a standard single-pulse experiment with a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds).

- Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

- Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

3. Data Processing:

- Objective: To convert the raw free induction decay (FID) into a clear, interpretable spectrum.

- Procedure:

- Apply a mild exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio without significantly sacrificing resolution.

- Perform a Fourier transform.

- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

- Perform a baseline correction to ensure a flat baseline across the spectrum.

- Integrate all signals. Calibrate the integration by setting one of the single, well-resolved aromatic protons (e.g., H-2, H-4, or H-7) to a value of 1.0.

- Analyze the chemical shifts, multiplicities, and coupling constants for each signal to assign the structure.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the principles of substituent effects and spin-spin coupling, allows for the confident assignment of all proton resonances. The electron-withdrawing nature of both the C3-carboxylic acid and the C6-cyano group leads to a well-dispersed spectrum with all aromatic protons appearing downfield of 7.5 ppm. By employing the robust experimental protocol detailed herein, researchers can obtain high-quality, reproducible data, ensuring the structural integrity of this valuable synthetic intermediate.

References

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem.

- Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole standards. ResearchGate.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.

- 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... ResearchGate.

- Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- NMR Sample Preparation. University of Leicester.

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.

- Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. (1987). ETDEWEB.

- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (n.d.). MDPI.

- 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. ResearchGate.

- 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. (2025). ResearchGate.

- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph.

- Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. (2025). ResearchGate.

- proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Modgraph.

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PubMed Central.

- The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (n.d.). PubMed.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- NMR Sample Preparation. Iowa State University.

- Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). ResearchGate.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

- 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.

- Carboxylic acid NMR. Chemistry.

- Carboxylic Acids. (n.d.).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE.

- Does this NMR show the carboxy group? (2016). Chemistry Stack Exchange.

- Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (n.d.). Taylor & Francis Online.

- This compound | 174500-88-0. (n.d.).

- Coupling constants for 1H and 13C NMR. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).

- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.).

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data.

- 1H NMR Chemical Shift. Oregon State University.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 6-cyano-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these molecules is paramount for drug discovery and development. This guide provides an in-depth technical analysis of 6-cyano-1H-indole-3-carboxylic acid using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of ¹³C NMR, provide a detailed experimental protocol, and present a thorough interpretation of the predicted spectrum. This document is intended to serve as a practical resource for researchers, enabling accurate structural elucidation and quality control.

Introduction: The Significance of Substituted Indoles and the Power of ¹³C NMR

The indole scaffold is a privileged structure in drug design, exhibiting a wide array of biological activities. The introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound is a key intermediate in the synthesis of various bioactive compounds. The cyano (-CN) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups that significantly influence the electronic environment of the indole ring, thereby modulating its reactivity and potential biological targets.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. For substituted indoles, ¹³C NMR allows for the unambiguous determination of substituent positions and provides insights into the electronic effects at play within the molecule.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.

Materials:

-

This compound (50-100 mg for a strong signal in a reasonable time)[1]

-

Deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and cotton or glass wool for filtration

-

Vortex mixer or sonicator

Procedure:

-

Weighing the Sample: Accurately weigh 50-100 mg of this compound. Higher concentrations will reduce the acquisition time, but may lead to broader lines in the corresponding ¹H NMR spectrum due to increased viscosity.[1]

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Given the polar nature of the carboxylic acid and cyano groups, DMSO-d₆ is a suitable choice. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle warming, vortexing, or sonication can aid in dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment.

Instrument:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher)

Acquisition Parameters:

-

Pulse Program: A standard single-pulse proton-decoupled experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm, to encompass all expected carbon resonances.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): This will depend on the sample concentration. For a 50-100 mg sample, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Spectral Analysis and Interpretation

As no experimental spectrum for this compound is readily available in public databases, we will predict the ¹³C NMR chemical shifts based on the known values for indole and the additive effects of the substituents. The analysis will be performed with the assumption that the solvent is DMSO-d₆.

The Indole Core and Substituent Effects

The ¹³C chemical shifts of the parent indole molecule in DMSO-d₆ are our starting point. The introduction of the electron-withdrawing carboxylic acid group at the 3-position and the cyano group at the 6-position will cause significant changes in the chemical shifts of the surrounding carbon atoms.

-

Carboxylic Acid Group (-COOH) at C-3: This group is strongly electron-withdrawing through both resonance and inductive effects. It will deshield the carbon it is attached to (C-3) and other carbons in conjugation with it.

-

Cyano Group (-CN) at C-6: The cyano group is also a potent electron-withdrawing group, primarily through its strong inductive effect and resonance effect. This will lead to a deshielding of the carbon it is attached to (C-6) and will influence the chemical shifts of the other carbons in the benzene portion of the indole ring.

Predicted ¹³C Chemical Shifts

The following table summarizes the predicted ¹³C chemical shifts for this compound. These predictions are based on data from indole, 6-cyanoindole[2], and indole-3-carboxylic acid[3][4].

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | ~125-130 | Deshielded by the adjacent C-3 with the -COOH group. |

| C-3 | ~110-115 | Shielded due to the alpha-effect of the carboxylic acid, but this is counteracted by the electron-withdrawing nature of the group. The final shift is a balance of these effects. |

| C-3a | ~128-133 | Deshielded due to the influence of the -COOH group at C-3. |

| C-4 | ~120-125 | Influenced by the electron-withdrawing cyano group at the para position. |

| C-5 | ~122-127 | Adjacent to the carbon bearing the cyano group, likely deshielded. |

| C-6 | ~105-110 | The carbon directly attached to the electron-withdrawing cyano group will be significantly shielded due to the ipso-effect of the nitrile. |

| C-7 | ~115-120 | Influenced by the adjacent cyano group. |

| C-7a | ~135-140 | Deshielded due to the influence of the cyano group on the benzene ring. |

| -COOH | ~165-170 | Typical chemical shift for a carboxylic acid carbon. |

| -CN | ~118-122 | Typical chemical shift for a nitrile carbon. |

Visualizing Substituent Effects

The following diagram illustrates the electron-withdrawing effects of the cyano and carboxylic acid groups on the indole ring, which in turn influences the ¹³C chemical shifts.

Caption: Electron-withdrawing groups (EWG) pull electron density, deshielding most ring carbons.

Conclusion: A Powerful Tool for Structural Verification

¹³C NMR spectroscopy provides an unparalleled level of detail for the structural analysis of substituted indoles like this compound. By understanding the fundamental principles of chemical shifts and the influence of substituents, researchers can confidently assign the carbon resonances and verify the structure of their synthesized compounds. The predicted chemical shifts and experimental protocols outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the accurate and efficient characterization of these important molecular entities.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Iowa State University Chemical Instrumentation Facility.

- Rosenberg, I. E., et al. (1982). 13C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 18(4), 388-391.

- Reich, H. J.

- SpectraBase. 1H-Indole-3-carboxylic acid, 1-[(2-fluorophenyl)methyl]-. [Link]

- MDPI. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-indole-3-carboxylic Esters. [Link]

- SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

- Szymański, S., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International journal of molecular sciences, 6(2), 52-64.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- PubChem. Indole-3-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 6-cyano-1H-indole-3-carboxylic Acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-cyano-1H-indole-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and draw upon extensive experience with related indole derivatives and carboxylic acids.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring an indole nucleus, a carboxylic acid group, and a nitrile group. Its molecular formula is C₁₀H₆N₂O₂ with a monoisotopic mass of 186.04 Da.[][2] The analytical challenge lies in selecting the appropriate ionization technique and interpreting the fragmentation patterns to achieve unambiguous identification and quantification.

Our strategy is centered around Liquid Chromatography-Mass Spectrometry (LC-MS), leveraging the strengths of electrospray ionization (ESI) for its efficacy with polar, ionizable molecules like carboxylic acids. Tandem mass spectrometry (MS/MS) will be employed for structural confirmation through controlled fragmentation.[3]

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₂ | [] |

| Molecular Weight | 186.17 g/mol | [] |

| IUPAC Name | This compound | [] |

| CAS Number | 174500-88-0 | [4][5] |

Ionization and Mass Analysis: The "Why" Behind the Method

The choice of ionization method is critical for successfully analyzing this compound.

Electrospray Ionization (ESI): The Preferred Technique

ESI is the premier choice for this molecule due to the presence of the carboxylic acid group.[6] This functional group is readily deprotonated in solution, making the molecule ideal for analysis in negative ion mode (ESI-). The expected pseudomolecular ion would be the deprotonated molecule, [M-H]⁻, at m/z 185.03.

While positive ion mode (ESI+) is possible, protonation would likely occur on the indole nitrogen. However, negative mode is generally more sensitive and produces a cleaner spectrum for acidic compounds.[7][8]

Mass Analyzer Selection

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is recommended. These analyzers provide accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments. For routine quantification, a Triple Quadrupole (QqQ) mass spectrometer is highly effective due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[3]

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a robust method for the LC-MS/MS analysis of this compound.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

-

Working Standards: Prepare a series of dilutions from the stock solution using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation step with ice-cold acetonitrile is recommended, followed by centrifugation to remove solid debris.[9] The supernatant can then be diluted as necessary.

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (Negative Ion Mode)

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Capillary Voltage: 3.0-3.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

-

Full Scan MS (Survey): m/z 50-250

-